1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethanone
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Overview
Description
1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a fluorine and iodine substitution on the indole ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and iodoethane.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: A precursor in the synthesis of 1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one.
3-Iodoindole: Another indole derivative with similar substitution patterns.
Uniqueness
1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one is unique due to the presence of both fluorine and iodine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7FINO |
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Molecular Weight |
303.07 g/mol |
IUPAC Name |
1-(5-fluoro-3-iodo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H7FINO/c1-5(14)10-9(12)7-4-6(11)2-3-8(7)13-10/h2-4,13H,1H3 |
InChI Key |
SENGSHNEJUZSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I |
Origin of Product |
United States |
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